3-(Pyridin-2-yl)benzoic acid structural analysis
3-(Pyridin-2-yl)benzoic acid structural analysis
An In-depth Technical Guide to the Structural Analysis of 3-(Pyridin-2-yl)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Pyridin-2-yl)benzoic acid (CAS: 4467-07-6) is a heterocyclic building block of significant interest in the pharmaceutical industry, serving as a key intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs)[1]. Its unique structural composition, featuring a benzoic acid moiety linked to a pyridine ring, imparts specific physicochemical properties that are crucial for its role in drug design and synthesis. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic properties is paramount for optimizing synthetic routes and predicting its behavior in biological systems. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-(Pyridin-2-yl)benzoic acid, integrating spectroscopic, crystallographic, and computational methodologies. We emphasize not just the procedural steps but the underlying scientific rationale, ensuring a self-validating and robust analytical framework.
Foundational Physicochemical & Structural Properties
Before delving into advanced analytical techniques, a summary of the fundamental properties of 3-(Pyridin-2-yl)benzoic acid provides essential context. These values are foundational for sample preparation, solvent selection, and interpretation of subsequent analytical data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂ | PubChem[2] |
| Molecular Weight | 199.21 g/mol | PubChem[2] |
| IUPAC Name | 3-(pyridin-2-yl)benzoic acid | PubChem[2] |
| CAS Number | 4467-07-6 | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | PubChem[2] |
| Hydrogen Bond Acceptors | 3 (N from pyridine, 2 O from carboxyl) | PubChem[2] |
| Predicted LogP (XLogP3) | 2.2 | PubChem[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-(Pyridin-2-yl)benzoic acid, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are indispensable.
Expertise & Rationale
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for benzoic acid derivatives due to its ability to solubilize the compound and prevent the acidic proton from exchanging too rapidly, allowing for its observation. The predicted chemical shifts are based on the additive effects of the substituents on both the pyridine and benzene rings. The electron-withdrawing carboxylic acid group will shift aromatic protons ortho and para to it downfield, while the pyridine ring introduces its own characteristic shifts and coupling patterns.
Predicted ¹H and ¹³C NMR Spectral Data
Note: These are predicted values based on standard substituent effects. Actual experimental values may vary slightly.
| Atom Position (Benzene Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| H2' | ~8.2 | ~131 | Ortho to COOH, deshielded |
| H4' | ~7.8 | ~130 | Para to pyridinyl, ortho to COOH |
| H5' | ~7.6 | ~129 | Meta to both groups |
| H6' | ~8.1 | ~135 | Ortho to pyridinyl, meta to COOH |
| C1' | - | ~132 | Substituted by COOH |
| C3' | - | ~140 | Substituted by Pyridine |
| COOH | ~13.0 (broad s) | ~167 | Acidic proton, highly deshielded |
| Atom Position (Pyridine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| H3 | ~7.9 | ~122 | |
| H4 | ~7.8 | ~137 | |
| H5 | ~7.4 | ~124 | |
| H6 | ~8.7 | ~150 | Alpha to Nitrogen, highly deshielded |
| C2 | - | ~156 | Substituted by Benzene ring |
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve 5-10 mg of 3-(Pyridin-2-yl)benzoic acid in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.
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Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.
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¹H NMR Acquisition: Acquire a standard ¹H spectrum with a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary.
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2D NMR (Optional but Recommended):
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COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the benzene and pyridine rings.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, confirming assignments.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns. Electron Ionization (EI) is a common technique for relatively small, stable organic molecules.
Expertise & Rationale
For 3-(Pyridin-2-yl)benzoic acid, the molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic systems. The fragmentation pattern will be dictated by the weakest bonds and the formation of stable fragments. The primary fragmentation pathways are predicted to be the loss of the hydroxyl radical (•OH) and the subsequent loss of carbon monoxide (CO) from the acylium ion, a characteristic fragmentation of benzoic acids[4].
Predicted Fragmentation Pattern
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m/z 199: Molecular ion [C₁₂H₉NO₂]⁺•
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m/z 182: Loss of •OH from the carboxylic acid. [M - 17]⁺
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m/z 154: Loss of CO from the m/z 182 fragment. [M - 17 - 28]⁺
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m/z 153: Loss of H• from the m/z 154 fragment.
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m/z 78: Pyridinyl cation fragment.
Experimental Protocol: GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
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GC Method:
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Injector: 250°C, Split mode (e.g., 50:1).
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Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
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Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
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MS Method:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 300.
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Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare it with predicted fragmentation and library data (e.g., NIST Mass Spectral Library)[4][5].
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Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Key Structural Insights from an Isomer (3-(Pyridin-4-yl)benzoic acid)
Analysis of the 3-(4-pyridyl) isomer reveals critical structural characteristics that are almost certainly shared by the 2-pyridyl target molecule[6][7]:
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Non-Planarity: The molecule is not planar. A significant dihedral angle exists between the planes of the benzene and pyridine rings (reported as 32.14° for the isomer)[6]. This twist is a result of steric hindrance between the ortho-protons of the two rings.
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Carboxylic Acid Orientation: The carboxyl group is slightly twisted relative to the benzene ring (11.95° for the isomer)[6].
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Intermolecular Interactions: In the crystal lattice, molecules are linked by strong intermolecular O—H···N hydrogen bonds between the carboxylic acid of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule, forming infinite chains[6][7]. This is a defining feature of the supramolecular assembly.
Experimental Workflow: From Crystal to Structure
The process of obtaining a crystal structure is a self-validating system, with internal consistency checks at each stage.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
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Crystal Growth (The Art): High-purity compound is essential. Single crystals are grown by slow evaporation of a saturated solution. Solvents like ethanol, methanol, or acetone/water mixtures are good starting points. The slow process allows molecules to pack in a highly ordered lattice.
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Data Collection (The Measurement): A suitable single crystal is mounted and cooled to a low temperature (e.g., 100 K) to reduce thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
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Structure Solution (The Puzzle): The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell. Programs like SIR97 or SHELXT are used to solve the "phase problem" and generate an initial atomic model[6].
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Structure Refinement (The Fine-Tuning): The initial model is refined against the experimental data using software like SHELXL[6]. This process optimizes atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The final R-factor (e.g., R1) is a measure of the quality of this fit, with values below 0.05 generally considered excellent[7].
Computational Structural Analysis
Computational modeling complements experimental data, providing insights into molecular properties, conformational preferences, and electronic structure that are difficult to measure directly[8][9].
Methodologies
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Geometry Optimization (DFT): Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, can be used to calculate the lowest energy (most stable) conformation of the molecule in the gas phase[10]. This allows for the theoretical prediction of bond lengths, angles, and the dihedral angle between the rings, which can then be compared to crystallographic data.
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NMR/IR Spectra Prediction: Once the geometry is optimized, the same level of theory can be used to predict ¹H and ¹³C NMR chemical shifts and vibrational frequencies. Comparing these predicted spectra with experimental data provides further validation of the structure.
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Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron-rich and electron-poor regions of the molecule. For this compound, the map would show negative potential (red/yellow) around the nitrogen and oxygen atoms (sites for electrophilic attack or hydrogen bonding) and positive potential (blue) around the acidic and aromatic protons.
Caption: Integrated workflow for comprehensive structural elucidation.
Conclusion: A Self-Validating Approach
The structural analysis of 3-(Pyridin-2-yl)benzoic acid is not a linear process but an integrated, cyclical system of validation. The molecular formula determined by mass spectrometry must agree with the integration and carbon count from NMR. The solid-state conformation observed in X-ray crystallography should represent a low-energy state, verifiable by computational modeling. The predicted NMR shifts from the computed structure should, in turn, correlate with the experimental spectra. By employing this multi-technique, self-validating framework, researchers and drug developers can achieve an unambiguous and comprehensive understanding of this vital pharmaceutical intermediate, enabling more efficient synthesis, formulation, and development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-(Pyridin-2-yl)benzoic acid | C12H9NO2 | CID 5152592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Pyridin-3-yl-benzoic acid | 4385-77-7 [sigmaaldrich.com]
- 4. Benzoic acid [webbook.nist.gov]
- 5. Benzoic acid, 3-amino- [webbook.nist.gov]
- 6. 3-(4-Pyridyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Computational modeling, synthesis, and antioxidant potential of novel phenylcarbamoylbenzoic acid analogs in combating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
